molecular formula C12H14ClNO3 B2966838 Methyl 2-(4-chlorobutanoylamino)benzoate CAS No. 22462-27-7

Methyl 2-(4-chlorobutanoylamino)benzoate

Cat. No.: B2966838
CAS No.: 22462-27-7
M. Wt: 255.7
InChI Key: IHHOMPVBUHRCEY-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobutanoylamino)benzoate is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 4-chlorobutanoylamino substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorobutanoylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobutanoylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutanoylamino group can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major product is 2-(4-chlorobutanoylamino)benzoic acid.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 2-(4-chlorobutanoylamino)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other macromolecules.

Comparison with Similar Compounds

Methyl 2-(4-chlorobutanoylamino)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(4-chlorobutanoylamino)benzoate: Similar structure but with the substituent at a different position on the benzene ring.

    Methyl benzoate: Lacks the 4-chlorobutanoylamino group, making it less reactive in certain chemical reactions.

    Ethyl 2-(4-chlorobutanoylamino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-chlorobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)9-5-2-3-6-10(9)14-11(15)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHOMPVBUHRCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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